Orcein

説明

特性

IUPAC Name |

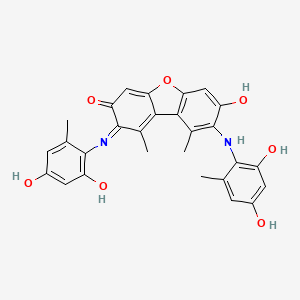

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014576 | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400-62-0 | |

| Record name | Orcein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orcein | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orcein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Lichen Selection and Pretreatment

Orcein is traditionally extracted from lichens of the genera Rocella (e.g., Rocella tinctoria) and Lecanora (e.g., Lecanora parella). These lichens contain orsellinic acid derivatives, which are precursors to orcinol. Fresh lichens are defatted by refluxing in acetone and ether to remove hydrophobic compounds. Subsequently, the material is treated with 0.1 N sodium hydroxide at 98°C for 45 minutes to eliminate collagenous impurities.

Ammonia Fermentation and Oxidation

The defatted lichens are soaked in an ammonia-rich medium, historically using urine as the ammonia source. This step initiates the oxidation of orcinol (C₇H₈O₂) into this compound. Exposure to atmospheric oxygen facilitates the polymerization of orcinol monomers into phenoxazone chromophores, which form the core structure of this compound. The reaction is summarized as:

$$ 4 \text{ C}7\text{H}8\text{O}2 + 2 \text{ NH}3 + 3 \text{ O}2 \rightarrow \text{C}{28}\text{H}{24}\text{N}2\text{O}7 + 7 \text{ H}2\text{O} $$

Acid Precipitation and Purification

After fermentation, the solution is acidified with glacial acetic acid, causing this compound to precipitate as a reddish-brown solid. The precipitate is washed with distilled water to remove residual acids and ammonia, then dried at 40–50°C. Traditional methods yield approximately 0.8–1.2 g of this compound per 100 g of dry lichen.

Modern Synthesis from Orcinol

Chemical Oxidation with Hydrogen Peroxide

Synthetic this compound is produced by oxidizing orcinol (3,5-dihydroxytoluene) using hydrogen peroxide (H₂O₂) in an ammonia buffer (pH 9–10). The reaction proceeds via the following steps:

- Hydroxylation : Orcinol undergoes hydroxylation at the para position, forming 3,4,5-trihydroxytoluene.

- Condensation : Two trihydroxytoluene molecules condense, eliminating water and forming a biphenyl structure.

- Oxidative Coupling : Hydrogen peroxide oxidizes the biphenyl intermediate into a phenoxazone ring, with ammonia providing nitrogen for imine formation.

The optimal molar ratio for this reaction is 1:4:2 (orcinol:H₂O₂:NH₃), yielding 72–78% pure this compound.

Chromatographic Fractionation

Synthetic this compound is a mixture of eight major compounds, including α-aminothis compound, β-hydroxythis compound, and γ-aminoorceinimine. Fractionation via column chromatography (silica gel, eluent: methanol-chloroform 1:9) separates these components (Table 1).

Table 1: Composition of Synthetic this compound

| Compound | R1 | R2 | R3 | Proportion (%) |

|---|---|---|---|---|

| α-Aminothis compound | H | O | NH₂ | 10 |

| β-Hydroxythis compound | Orcinol | O | OH | 15 |

| γ-Aminoorceinimine | Orcinol | NH | NH₂ | 1–2 |

Variations in Preparation Methods

Temperature-Dependent Yield

The heat of reaction (ΔH) for this compound synthesis is −6,000 cal/mol, as determined by van’t Hoff analysis of optical density-temperature relationships. Elevated temperatures (55–60°C) increase reaction rates but risk over-oxidation, reducing dye purity.

Alternative Ammonia Sources

Modern protocols replace urine with ammonium hydroxide (NH₄OH), achieving consistent pH control. However, historical methods using fermented urine impart trace metals (e.g., Fe²⁺), which enhance staining affinity for elastic fibers.

Industrial-Scale Production

Industrial facilities utilize continuous-flow reactors with automated pH adjustment (target: pH 9.5) and inline UV-Vis monitoring at 570 nm to optimize phenoxazone formation. This method reduces production time from 14 days (traditional) to 48 hours.

Analytical Characterization of this compound

Spectrophotometric Analysis

This compound exhibits absorption maxima at 540 nm (phenoxazone) and 280 nm (aromatic rings). The ratio of absorbance at 540 nm to 280 nm (A540/A280) indicates dye purity, with values >1.2 denoting pharmaceutical-grade this compound.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column resolves this compound into its eight primary components. Acceptable batch purity requires ≤5% deviation from the proportions in Table 1.

Applications Influencing Preparation Methods

Histological Staining Solutions

For chromosome staining, 1% aceto-orcein is prepared by dissolving 1 g this compound in 55 mL boiling glacial acetic acid, followed by 45 mL distilled water. Heating root tips in this solution at 55°C for 5 minutes enhances nuclear penetration.

Elastic Fiber Staining

Elastic fibers require a 0.5% this compound solution in 70% ethanol with 1% HCl to protonate amine groups, facilitating hydrogen bonding with elastin.

化学反応の分析

Types of Reactions: Orcein undergoes various chemical reactions, including:

Oxidation: Orcinol is oxidized to this compound in the presence of ammonia and air.

Condensation: this compound can undergo condensation reactions, incorporating substituents from solvents to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of orcinol to this compound.

Ammonia: Used as a reagent in the synthesis of this compound from orcinol.

Major Products:

科学的研究の応用

Histochemical Applications

Orcein is predominantly recognized for its role in histochemistry, where it serves as a vital stain for various biological tissues.

Staining Elastic Fibers

This compound is widely used to demonstrate elastic fibers in tissue samples. Its ability to highlight these fibers is crucial in diagnosing conditions related to connective tissue disorders. Studies have shown that this compound staining provides consistent results when using certified dye batches, making it a reliable choice for histological evaluations .

Evaluation of Liver Fibrosis

Recent research has highlighted the effectiveness of this compound as an adjunct stain in assessing liver fibrosis. In a study involving 65 liver specimens, this compound staining successfully identified changes in fibrosis quality, confirming the progression or regression of liver disease more accurately than traditional trichrome stains .

Table 1: Comparison of Stains for Liver Fibrosis Evaluation

| Stain Type | Strengths | Limitations |

|---|---|---|

| Trichrome | Commonly used; good for general fibrosis assessment | Limited in quality assessment of fibrosis |

| This compound | Highlights elastic fibers; better quality assessment | Less recognized in standard practice |

Cytogenetic Applications

This compound has also found applications in cytogenetics, particularly in the staining of chromosomes.

Polytene Chromosomes

Acetic this compound staining is a standard method for visualizing polytene chromosomes, especially in Drosophila species. This technique enhances the visibility of chromosomal structures due to its interaction with chromatin at acidic pH levels, allowing for high-resolution imaging of chromosomal banding patterns .

Fluorescence Microscopy

The fluorescence properties of this compound have been explored to expand its applications beyond traditional staining. Under specific conditions, this compound emits strong fluorescence, which can be utilized to visualize various cellular components such as elastin and collagen .

Table 2: Fluorescence Characteristics of this compound

| Concentration Level | Emission Peak (nm) |

|---|---|

| Low | 587 |

| High | 620 |

Case Studies and Empirical Findings

Several studies underscore the versatility and reliability of this compound across different applications.

Hepatitis B Surface Antigen Detection

In a historical study, this compound was employed to detect hepatitis B surface antigens in liver tissues. The results indicated that this compound staining could effectively identify viral infections, supporting its use in routine diagnostic procedures .

Mucin Detection

This compound has been modified to enhance its efficacy in detecting mucins within gastrointestinal tissues. This adaptation allows for simultaneous demonstration of different mucins, proving beneficial for pathologists examining gastrointestinal disorders .

作用機序

Orcein exerts its effects primarily through its staining properties. It binds to specific cellular components, allowing them to be visualized under a microscope. The exact mechanism involves interactions with negatively charged groups in the cellular matrix, which may include hydrophobic interactions with chromatin .

類似化合物との比較

Table 1: Comparison of HID-AB and this compound-Alcian Blue Staining

| Parameter | HID-AB | This compound-Alcian Blue |

|---|---|---|

| Staining Time | 18+ hours | 4.5 hours |

| Reagent Toxicity | Carcinogenic diamines | Non-carcinogenic (KMnO₄, oxalic acid) |

| Mucin Specificity | Sulfated (black), sialo (blue) | Sulfated (brown), sialo (blue) |

| Reproducibility | Variable due to reagent quality | High with mature this compound batches |

| Primary Use | Gastrointestinal mucin analysis | Gastrointestinal mucin analysis |

This compound vs. Other Histological Stains

- Van Gieson Stain : Primarily stains collagen (red) and elastin (black). This compound provides superior elastin specificity without counterstains, as shown in co-cultured endometrial scaffolds .

- Acridine Orange : Used for nuclear details (e.g., Barr bodies). Aceto-orcein outperforms acridine orange in visualizing nuclear morphology due to higher contrast .

- Alcian Blue: While alcian blue alone detects acidic mucins, combining it with this compound allows simultaneous detection of sulfated and sialomucins, enhancing diagnostic utility .

This compound vs. Other Lichen Dyes (Cudbear/Archil)

Cudbear, another lichen-derived dye, shares this compound’s origin but differs in extraction and composition. This compound contains phenoxazones, whereas cudbear includes azaphilones and anthraquinones . Spectral analysis shows this compound has stronger absorption at 580 nm (phenoxazone chromophores) compared to cudbear’s 540 nm peaks (anthraquinones) .

Table 2: Chemical and Functional Differences

| Property | This compound | Cudbear |

|---|---|---|

| Primary Chromophores | Phenoxazones | Anthraquinones, azaphilones |

| Extraction Method | Ammonia hydrolysis | Fermentation with urine/ammonia |

| Histological Use | Elastic fibers, mucins | Rarely used in modern histology |

| Lightfastness | Low (fades in manuscripts) | Moderate |

This compound vs. Congo Red in Amyloid Research

Congo red binds β-sheet structures in amyloid fibrils, exhibiting apple-green birefringence under polarized light.

生物活性

Orcein is a natural dye derived from lichens, specifically from the species Rocella tinctoria and Lecanora parella. It is primarily used in histochemistry for staining purposes due to its ability to bind to various biological tissues, allowing for the visualization of cellular structures. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

This compound functions as a histological stain by interacting with negatively charged groups in biological tissues. The exact mechanism remains partially understood, but it is believed that this compound may interact hydrophobically with chromatin at an acidic pH. This property allows this compound to effectively stain DNA and RNA, making it useful for visualizing cellular components during microscopy.

Applications in Histochemistry

This compound is widely used in histological studies, particularly for:

- Staining Chromosomes : Acetic this compound staining is a standard method for preparing polytene chromosomes, especially in organisms like Drosophila (fruit flies). This technique allows researchers to observe chromosomal structures with high resolution by stretching chromosomes during preparation .

- Identifying Elastic Fibers : this compound is also employed to demonstrate elastic fibers in tissues. This application is crucial for studying connective tissues and understanding various pathological conditions .

Case Studies and Data Analysis

- Correlation with Enzyme Activity : A study indicated a strong correlation (r = 0.83) between acetic this compound staining and α-amylase activity in certain tissues. This suggests that this compound can serve as an indirect marker for enzymatic activity within cells .

- Sequestration of Amyloid Oligomers : In vitro studies have shown that this compound compounds can sequester amyloid-beta (Aβ) oligomers into non-toxic aggregates. This finding highlights potential therapeutic applications of this compound in neurodegenerative diseases like Alzheimer's .

- Morphological Identification : Observations using acetic lactic this compound confirmed the morphological identification of male and female specimens of certain species, showcasing its utility in biodiversity studies .

Comparative Data on Staining Efficacy

The following table summarizes the effectiveness of this compound compared to other common histological stains:

| Stain Type | Primary Use | Resolution | Specificity |

|---|---|---|---|

| Acetic this compound | Chromosome visualization | High | DNA/RNA |

| Hematoxylin | General tissue staining | Moderate | Nuclei |

| Eosin | Cytoplasmic components | Moderate | Cytoplasm |

| Masson's Trichrome | Connective tissue visualization | High | Collagen fibers |

Q & A

Q. What are the primary applications of orcein in histology and cytogenetics, and how do its staining mechanisms differ across biological targets?

this compound is widely used to visualize hepatitis B surface antigen (HBsAg), elastic fibers, and copper-associated proteins in histological studies. Its staining mechanism involves selective binding to sulfhydryl groups in proteins, producing distinct color profiles: HBsAg and elastic fibers appear dark brown/purple, while copper-associated proteins stain deep purple against a light-red background . In cytogenetics, this compound’s affinity for heterochromatin enables karyotype analysis, such as identifying diploid chromosome numbers (e.g., 2n=22 in Holarrhena antidysenterica) and detecting chromosomal aberrations via differential staining . Methodologically, protocols vary by tissue type (paraffin-embedded vs. frozen sections) and require controls like HBsAg-positive liver tissue to validate specificity .

Q. How should researchers design experiments to ensure consistency in this compound-based staining across multiple tissue samples?

Key steps include:

- Standardized Fixation : Use formaldehyde-fixed tissues to preserve antigenicity .

- Control Groups : Include known positive controls (e.g., lung tissue for elastic fibers) and negative controls to rule out nonspecific binding .

- Reagent Monitoring : Avoid expired or turbid solutions, which compromise staining quality .

- Section Thickness : Maintain uniform 3–5 µm slices to ensure dye penetration and reproducibility .

- Documentation : Record incubation times and temperature, as over-staining can obscure cellular details.

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound staining efficacy when analyzing necroinflammatory activity in chronic hepatitis studies?

Inconsistent staining outcomes often arise from variations in tissue processing or subjective grading. To address this:

- Algorithmic Validation : Adopt consensus-driven scoring systems, such as the Bedossa-Poynard algorithm, which quantifies piecemeal and lobular necrosis to standardize activity grading .

- Statistical Calibration : Use discriminant analysis to identify critical variables (e.g., portal inflammation) that influence staining interpretation, improving inter-rater reliability (κ ≥0.73) .

- Multi-Stain Correlation : Cross-validate this compound results with complementary techniques (e.g., immunohistochemistry) to confirm HBsAg localization .

Q. What methodological strategies enhance the specificity of this compound in differentiating copper-associated proteins from background artifacts?

- Pre-Treatment Protocols : Chelating agents (e.g., EDTA) can reduce nonspecific metal interactions .

- Fluorescent Counterstaining : Combine this compound with DAPI/CMA to distinguish copper-binding proteins from heterochromatin patterns .

- Quantitative Imaging : Use spectrophotometric analysis of stained sections to measure optical density thresholds for copper-specific signals .

Q. How does this compound-based karyomorphological analysis compare to modern fluorescent banding techniques in detecting chromosomal aberrations?

While this compound provides cost-effective heterochromatin visualization, fluorescent markers (e.g., CMA/DAPI) offer higher resolution for detecting subtler aberrations like microdeletions. For example:

- This compound Limitations : Identifies gross structural changes (e.g., inversions) but may miss small deletions .

- Fluorescent Advantages : CMA/DAPI reveal heteromorphicity and cryptic bands, critical for detailed karyotyping .

- Hybrid Approaches : Sequential staining with this compound followed by CMA/DAPI balances cost and precision in resource-limited settings .

Methodological Considerations for Reproducibility

Q. What steps are critical for documenting this compound-based protocols to ensure reproducibility in peer-reviewed studies?

- Detailed Supplemental Materials : Provide step-by-step protocols, including reagent preparation (e.g., this compound concentration, pH adjustments) and staining durations .

- Data Transparency : Share raw imaging data and staining metrics (e.g., colorimetric values) in open-access repositories .

- Literature Alignment : Cite established methodologies (e.g., ScyTek Laboratories’ guidelines) and validate against prior studies .

Q. How can researchers address ethical and feasibility challenges when designing this compound-based studies involving human tissues?

- Ethical Compliance : Obtain informed consent for biopsy use and anonymize data per institutional review board (IRB) guidelines .

- Feasibility Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample size and clinical relevance .

- Collaborative Networks : Partner with histopathology labs to access validated tissue banks and reduce procurement delays .

Tables for Quick Reference

Table 1. Comparison of this compound Staining Applications

| Application | Target | Stain Outcome | Key Controls |

|---|---|---|---|

| HBsAg Detection | Hepatitis B virus | Dark brown/purple cytoplasmic aggregates | HBsAg-positive liver tissue |

| Elastic Fibers | Lung, vascular tissues | Dark purple networks | Lung tissue sections |

| Chromosome Analysis | Heterochromatin | Distinctive banding patterns | Mitotic root-tip cells |

Table 2. Strategies to Mitigate Common this compound Staining Issues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。